Methyl 4-(2,2-difluoroethoxy)benzoate
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Overview
Description
Methyl 4-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H10F2O3. It is characterized by the presence of a benzoate ester group and a difluoroethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2-difluoroethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 4-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,2-difluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
- Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate
- Methyl 4-(2,2-difluoroethoxy)benzoate
Comparison: this compound is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This makes it more lipophilic compared to similar compounds, enhancing its ability to penetrate biological membranes and interact with molecular targets .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-(2,2-difluoroethoxy)benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5,9H,6H2,1H3 |
InChI Key |
JDFZOAUZNQLIHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(F)F |
Origin of Product |
United States |
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